
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms, and an imidodicarbonic acid ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the ester moiety.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including THF, DMF, and dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine and iodine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
相似化合物的比较
Similar Compounds
2-Fluoro-5-iodopyridine: A simpler analog with similar halogen substitution on the pyridine ring.
Imidodicarbonic Acid Esters: Other esters with different substituents on the imidodicarbonic acid moiety.
Uniqueness
The uniqueness of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester lies in its combination of functional groups, which imparts specific reactivity and potential applications. The presence of both fluorine and iodine atoms in the pyridine ring, along with the bulky tert-butyl ester groups, makes this compound particularly interesting for various chemical and biological studies.
属性
分子式 |
C15H20FIN2O4 |
|---|---|
分子量 |
438.23 g/mol |
IUPAC 名称 |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3 |
InChI 键 |
DAQUELLRNNPPDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
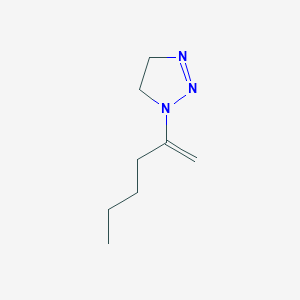

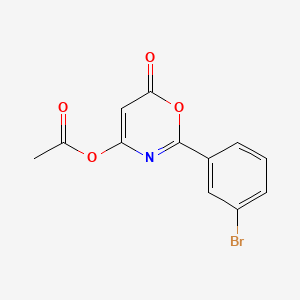
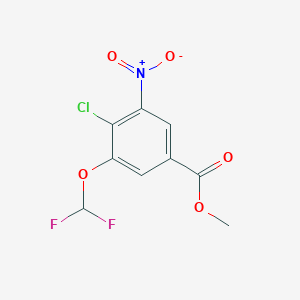
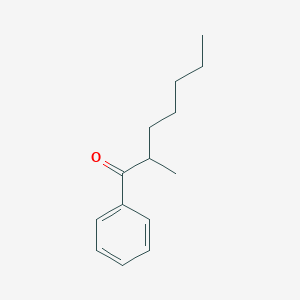

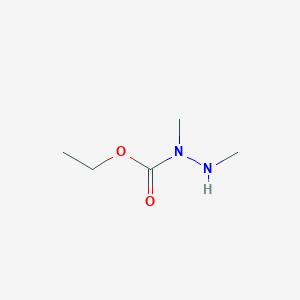
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

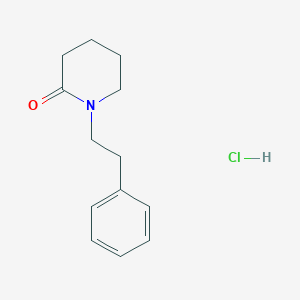
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

